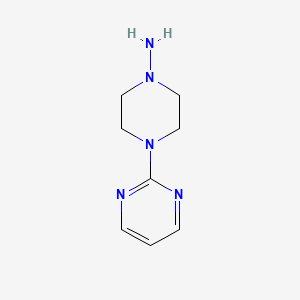
4-(Pyrimidin-2-yl)piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-2-yl)piperazin-1-amine is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)piperazin-1-amine typically involves the reaction of 2-chloropyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-chloropyrimidine+piperazine→this compound
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
4-(Pyrimidin-2-yl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-1-amine is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrimidyl)piperazine: Similar structure but lacks the amine group.
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-amine: Contains an additional butyl chain.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a phenyl group and a carboxamide moiety.
Uniqueness
4-(Pyrimidin-2-yl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
750510-52-2 |
|---|---|
Formule moléculaire |
C8H13N5 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-pyrimidin-2-ylpiperazin-1-amine |
InChI |
InChI=1S/C8H13N5/c9-13-6-4-12(5-7-13)8-10-2-1-3-11-8/h1-3H,4-7,9H2 |
Clé InChI |
OJIKJEYALKCODI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
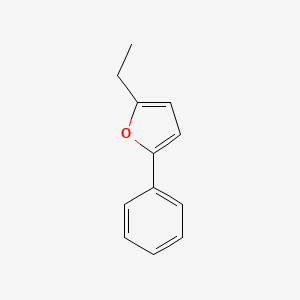
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)

![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)

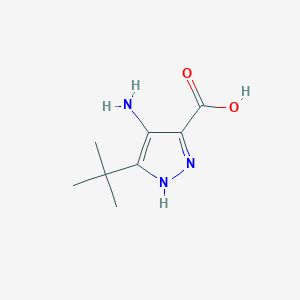
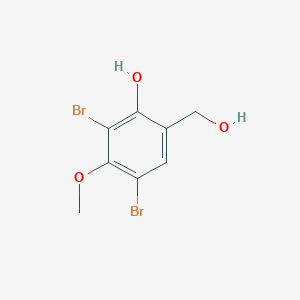

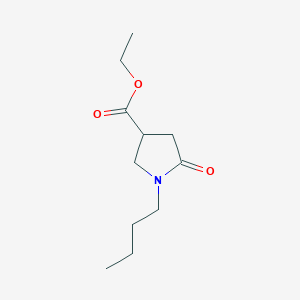
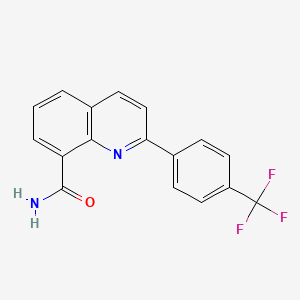

![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)

